N-9H-fluoren-2-ylisonicotinamide
Description
N-9H-Fluoren-2-ylisonicotinamide is a fluorene-derived compound characterized by an isonicotinamide group (a pyridine-4-carboxamide moiety) attached to the 2-position of the fluorene backbone. Fluorene derivatives are widely studied for their rigid planar structure, which enhances π-conjugation and stability, making them valuable in organic light-emitting diodes (OLEDs) and as intermediates in synthetic chemistry .
The synthesis of such compounds typically involves functionalization of the fluorene core via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitutions . For example, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related intermediate, is synthesized via bromination and Grignard reactions .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19(13-7-9-20-10-8-13)21-16-5-6-18-15(12-16)11-14-3-1-2-4-17(14)18/h1-10,12H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEVFRHVRUIOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-9H-fluoren-2-ylisonicotinamide with key analogs, focusing on molecular properties, substituents, and applications:
Key Observations:
Substituent Effects on Applications :
- Electron-Withdrawing Groups (e.g., nitro in 9,9-dimethyl-2-nitro-9H-fluorene): Enhance stability and electron affinity, making such compounds suitable for optoelectronic devices .
- Amide Derivatives (e.g., thiophene-2-carboxamide): Improve solubility and charge transport in OLEDs .
- Fmoc-Protected Derivatives (e.g., Fmoc-lysine): Critical in solid-phase peptide synthesis for temporary amine protection .
Structural Rigidity vs. Flexibility :
- Fluorene derivatives with 9,9-dimethyl or 9,9-diphenyl substitutions (e.g., CzFA in ) exhibit reduced steric hindrance, enhancing luminescence efficiency in OLEDs .
- Unsubstituted fluorenes (e.g., N-9H-fluoren-2-ylacetamide) may exhibit higher reactivity in synthetic pathways .
Thermal and Optical Properties :
- Compounds like N-(9,9-diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine () show high thermal stability (decomposition temperatures >300°C) and broad UV-Vis absorption, ideal for optoelectronic layers .
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